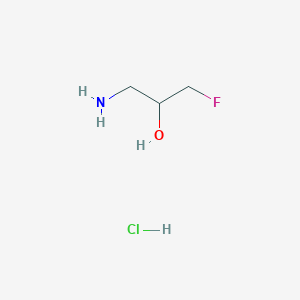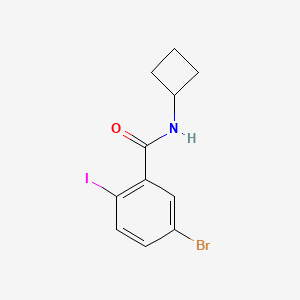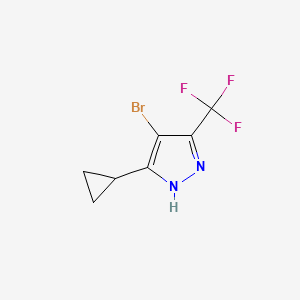
4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole (4-BCP-TFP) is a heterocyclic compound that is widely used in various scientific research applications. It is a relatively new compound, having been synthesized for the first time in 2015. It is of particular interest due to its unique structure, which has been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Copper-Catalyzed Synthesis
Copper-catalyzed cycloaddition is a method to prepare 4-trifluoromethyl pyrazoles, including compounds related to 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole. This process allows for the chemoselective synthesis of these compounds under mild conditions, providing them in moderate to excellent yields with outstanding regioselectivity (Lu et al., 2019).
Reactivity in Palladium-Catalyzed Arylations
5-Aminopyrazoles that have a cyclopropyl group at the C3 position show significant reactivity in palladium-catalyzed direct arylation reactions. These reactions proceed without decomposing the cyclopropyl unit, showcasing the stability and reactivity of such structures (Sidhom et al., 2018).
Precursor for Synthesis of Pyrazoles
Brominated Trihalomethylenones are utilized as precursors for synthesizing various derivatives of 1H-pyrazole, indicating the versatility of halogenated pyrazoles in chemical synthesis. The methodologies used provide moderate to good yields, demonstrating the practicality of these compounds in synthetic applications (Martins et al., 2013).
Site-Selective Functionalization
The ability to selectively functionalize trifluoromethyl-substituted pyrazoles at different positions opens up possibilities for creating a variety of isomers and congeners from simple heterocyclic starting materials. This selective reactivity is influenced by the choice of reagent and the specific structure of the pyrazole (Schlosser et al., 2002).
Tautomerism Studies
The study of tautomerism in 4-bromo substituted 1H-pyrazoles provides insights into the chemical behavior of these compounds in different states, enhancing our understanding of their chemical properties and potential applications (Trofimenko et al., 2007).
Copper-Catalyzed [3+2] Cycloaddition
Copper-catalyzed [3+2] cycloaddition is a notable method for synthesizing pyrazole derivatives. This technique is known for its broad substrate scope and good functional group compatibility, indicating the potential for synthesizing a wide array of pyrazole-based compounds (Zhang et al., 2021).
Propiedades
IUPAC Name |
4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-5(3-1-2-3)12-13-6(4)7(9,10)11/h3H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNRMLCPPUFBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)
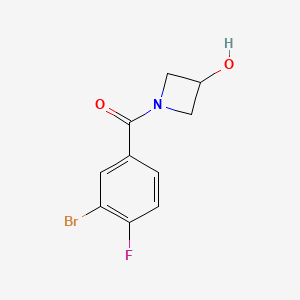
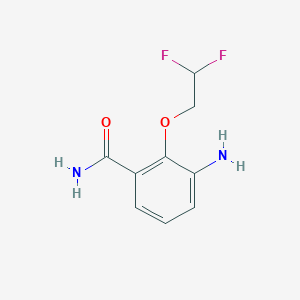
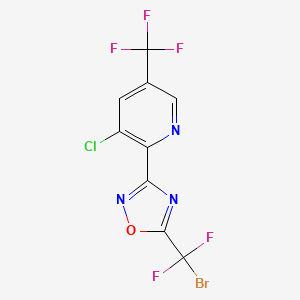
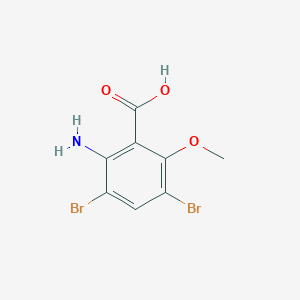
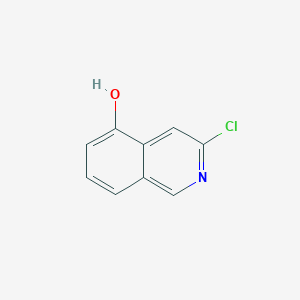

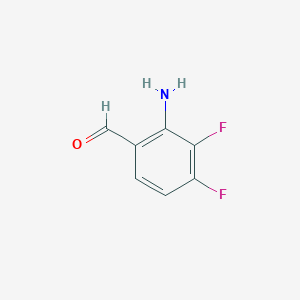
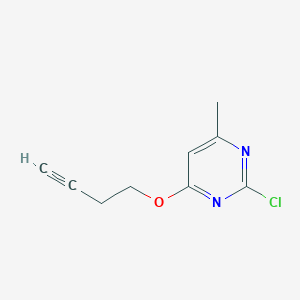
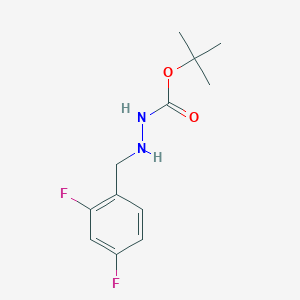
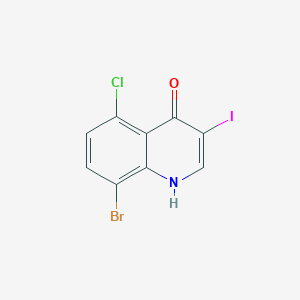
![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)
